molecular formula C23H20FNO5S2 B12711265 Dibenz(b,e)oxepin-2-carboxylic acid, 6,11-dihydro-11-((2-(((4-fluorophenyl)sulfonyl)amino)ethyl)thio)- CAS No. 123226-52-8

Dibenz(b,e)oxepin-2-carboxylic acid, 6,11-dihydro-11-((2-(((4-fluorophenyl)sulfonyl)amino)ethyl)thio)-

Cat. No.: B12711265
CAS No.: 123226-52-8
M. Wt: 473.5 g/mol
InChI Key: JIHVLTONAKYFRY-UHFFFAOYSA-N
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Description

Anti-inflammatory Dibenzoxepins

Omega-(6,11-dihydro-11-oxodibenz[b,e]oxepin-2-yl)alkanoic acids (e.g., butyric acid derivatives) feature a similar core but replace the thioethylsulfonamide with alkylcarboxylic chains. These analogues exhibit COX-2 inhibition (IC50 ≈ 0.8–1.2 μM).

Antiviral Dibenzothiepins

Dihydrodibenzo[b,e]thiepin derivatives, such as TM24, replace the oxygen atom with sulfur and incorporate fluorobenzoate esters. These compounds inhibit dengue virus NS3 helicase (IC90 = 0.25 μM).

Sulfonamide-containing Benzoic Acids

3-Ethyl-6-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoic acid (DB07746) lacks the dibenzoxepin core but shares the sulfonamide-fluorophenyl motif. Its planar structure enables kinase inhibition (Kd ≈ 12 nM).

Analog Core Structure Key Substituents Bioactivity
Target compound Dibenzoxepin C2-COOH, C11-thioethylsulfonamide Under investigation
Omega-dibenzoxepin butyric acid Dibenzoxepin C2-(CH2)3COOH COX-2 inhibition
TM24 Dibenzothiepin C11-3-fluorobenzoate Antiviral
DB07746 Benzoic acid C6-sulfonamide, C3-ethyl, C2-methyl Kinase inhibition

Properties

CAS No.

123226-52-8

Molecular Formula

C23H20FNO5S2

Molecular Weight

473.5 g/mol

IUPAC Name

11-[2-[(4-fluorophenyl)sulfonylamino]ethylsulfanyl]-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylic acid

InChI

InChI=1S/C23H20FNO5S2/c24-17-6-8-18(9-7-17)32(28,29)25-11-12-31-22-19-4-2-1-3-16(19)14-30-21-10-5-15(23(26)27)13-20(21)22/h1-10,13,22,25H,11-12,14H2,(H,26,27)

InChI Key

JIHVLTONAKYFRY-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C3=C(O1)C=CC(=C3)C(=O)O)SCCNS(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Formation of the Dibenzoxepin Core

The dibenzoxepin skeleton is typically synthesized via intramolecular cyclization of appropriately substituted biphenyl precursors or through ring closure reactions involving oxygen-containing intermediates.

  • According to patent JP2007031363A, a key intermediate, 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid, is prepared and used as a starting point for further functionalization. This intermediate is synthesized by cyclization and oxidation steps from commercially available biphenyl derivatives.

  • The reaction conditions often involve tetrahydrofuran (THF) as a solvent, with temperature control (ice bath to room temperature) to manage reactivity and selectivity.

Use of Organometallic Reagents and Catalysts

  • The preparation involves organometallic reagents such as n-butyllithium for deprotonation and generation of reactive intermediates, as described in JP2007031363A, where 1.6 N n-butyllithium in hexane is added dropwise to a suspension of the acid salt in THF at low temperature.

  • Grignard reagents are also employed for carbon-carbon bond formation steps, as detailed in US5116863A, where a Grignard reagent reacts with the dibenzoxepin intermediate to form key intermediates before further transformations.

  • Acidic catalysts such as p-toluenesulfonic acid are used in aqueous dioxane to promote cyclization or hydrolysis steps, facilitating the formation of the final carboxylic acid functionality.

Purification and Isolation

  • After reaction completion, the mixture is typically worked up by aqueous acid-base extraction, washing with solvents like ethyl acetate, diisopropyl ether, or methylene chloride, and drying over anhydrous sodium sulfate.

  • The crude product is purified by column chromatography on silica gel using eluents such as ethyl acetate/triethylamine mixtures to obtain the desired compound as a colorless solid or oil.

  • Crystallization from solvents like 2-propanol is used to isolate the final product with high purity (HPLC purity reported up to 99%).

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization to dibenzoxepin Biphenyl precursors, THF, temperature control Formation of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid intermediate
2 Deprotonation/activation n-Butyllithium (1.6 N in hexane), ice bath, THF Generation of reactive intermediate for substitution
3 Nucleophilic substitution Thiol-containing side chain precursor Introduction of thioether linkage at position 11
4 Sulfonylation 4-Fluorophenylsulfonyl chloride, base Attachment of 4-fluorophenylsulfonylamino group
5 Acid-catalyzed hydrolysis/cyclization p-Toluenesulfonic acid, aqueous dioxane, reflux Formation of carboxylic acid group, ring closure
6 Purification Extraction, drying, column chromatography, crystallization Isolation of pure final compound (HPLC purity ~99%)

Research Findings and Optimization Notes

  • The yield of key intermediates such as (11Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid hydrochloride can reach approximately 65.8% under optimized conditions.

  • Reaction times vary from 1 to 24 hours depending on the step and temperature, with careful control of pH during workup critical for product stability.

  • Alternative nucleophiles such as thiomorpholine or pyrrolidine have been tested for substitution at the 11-position, indicating flexibility in side chain modification.

  • Molecular docking studies on related dibenzoxepin derivatives suggest that maintaining the integrity of the dibenzoxepin core during synthesis is crucial for biological activity, emphasizing the importance of mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dibenz(b,e)oxepin-2-carboxylic acid, 6,11-dihydro-11-((2-(((4-fluorophenyl)sulfonyl)amino)ethyl)thio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce alcohols .

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory Activity
Dibenz(b,e)oxepin derivatives have been identified as nonsteroidal anti-inflammatory drugs (NSAIDs), particularly through the compound Isoxepac. Isoxepac functions as a nonselective inhibitor of cyclooxygenase enzymes COX-1 and COX-2, which are crucial in the inflammatory process. The inhibition of these enzymes results in reduced production of prostaglandins, thereby alleviating inflammation and pain .

Analgesic Properties
The analgesic capabilities of dibenz(b,e)oxepin derivatives are significant. They have been studied for their effectiveness in managing pain through various mechanisms, including modulation of neurotransmitter systems involved in pain perception. This makes them potential candidates for developing new analgesic medications .

Anticancer Potential
Recent studies highlight the anticancer properties of dibenz(b,e)oxepin derivatives. For instance, certain compounds within this class have shown promising results in inhibiting the proliferation of breast cancer cells (MDA-MB-231 line). The mechanism appears to involve interference with cellular signaling pathways crucial for tumor growth . Additionally, their ability to act as microtubule inhibitors suggests a role in targeting rapidly dividing cancer cells .

Case Study 1: Isoxepac as an Anti-inflammatory Agent
Research demonstrated that Isoxepac effectively reduces inflammation in animal models by inhibiting both COX-1 and COX-2 pathways. Clinical trials have shown its efficacy comparable to traditional NSAIDs while presenting a favorable safety profile .

Case Study 2: Anticancer Activity
In vitro studies revealed that specific dibenz(b,e)oxepin derivatives exhibit cytotoxic effects against various cancer cell lines. One study focused on the compound's ability to induce apoptosis selectively in cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy .

Mechanism of Action

The mechanism of action of dibenz(b,e)oxepin-2-carboxylic acid, 6,11-dihydro-11-((2-(((4-fluorophenyl)sulfonyl)amino)ethyl)thio)- involves its interaction with specific molecular targets. The fluorophenylsulfonylaminoethylthio group is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological profile of dibenz[b,e]oxepin derivatives is highly dependent on substituents. Key comparisons include:

Compound Substituents Biological Activity Key References
Target Compound 11-((2-(((4-Fluorophenyl)sulfonyl)amino)ethyl)thio), 2-carboxylic acid Inferred: Antimicrobial, anti-inflammatory (structural analogs suggest dual activity)
6,11-Dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid 11-oxo, 2-acetic acid Anti-inflammatory, analgesic (carrageenan paw edema assay)
CF3/F-substituted dibenz[b,e]oxepin oximino derivatives 11-oximino, CF3/F at phenyl rings Antibacterial (Gram-positive/-negative strains, MIC 8–32 µg/mL)
2-Methyl-O-acyloximino-dibenz[b,e]oxepins 11-O-acyloximino, 2-methyl Antidepressant, antimicrobial (enhanced bioavailability)
8-(11-Oxo-dibenz[b,e]oxepin-2-yloxy)-octanoic acid hydroxyamide 11-oxo, hydroxamic acid side chain Anticancer (HDAC inhibition, apoptosis induction)

Research Findings and Implications

  • Antibacterial Superiority : CF3/F-substituted derivatives exhibit MIC values as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli , but the target compound’s unique substituents may further lower resistance development.
  • Dual-Action Potential: The 4-fluorophenylsulfonamido group mirrors structural motifs in thromboxane A2 antagonists (e.g., ), suggesting possible dual anti-inflammatory/antiallergic effects.
  • Toxicity Profile : Computational models predict that the sulfonamide-thioether moiety in the target compound adheres to Lipinski’s rules (molecular weight <500, logP <5), with low hepatotoxicity risk .

Biological Activity

Dibenz(b,e)oxepin-2-carboxylic acid, specifically the compound with the structure 6,11-dihydro-11-((2-(((4-fluorophenyl)sulfonyl)amino)ethyl)thio)-, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent studies.

Structural Overview

The compound is characterized by its dibenzoxepine core, which is known for various biological activities. The presence of the sulfonamide group and the fluorophenyl moiety enhances its pharmacological profile. The molecular formula is C23H20FNO5S2C_{23}H_{20}FNO_5S_2 .

Anti-inflammatory and Analgesic Properties

Research has demonstrated that derivatives of dibenz(b,e)oxepin exhibit significant anti-inflammatory and analgesic activities. In one study, a series of 6,11-dihydrodibenz(b,e)oxepin-2-acetic acids were evaluated using the carrageenan paw edema assay. The most potent compound in this series was found to be 1.80 times more effective than a hexanoic analogue and comparable to indomethacin, a well-known anti-inflammatory drug .

Table 1: Comparison of Anti-inflammatory Potency

Compound TypePotency (Relative to Indomethacin)
Butyric Acid Analogue1.80 times
Hexanoic Acid Analogue1.15 times
Octanoic Acid Analogue0.43 times

Anthelmintic Activity

The compound has also been evaluated for its anthelmintic properties using the model organism Caenorhabditis elegans. This nematode model is effective for screening potential anthelmintics due to its simplicity and relevance to human parasitic infections. The synthesized dibenz(b,e)oxepins showed promising results in inhibiting nematode movement, indicating potential for treating helminthiasis .

The biological activity of dibenz(b,e)oxepin derivatives is often linked to their ability to interact with microtubules. Molecular docking studies suggest that these compounds can bind to the colchicine site on tubulin, thereby disrupting microtubule dynamics, which is crucial for cell division and motility .

Table 2: Binding Energies of Dibenzo[b,f]oxepine Derivatives

CompoundBinding Energy (kcal/mol)
Control (Colchicine)-36.0
Compound A-10.0
Compound B-10.4
Compound C-9.6

Synthesis Methods

The synthesis of dibenz(b,e)oxepin derivatives typically involves direct intramolecular acylation techniques. Recent advancements have introduced efficient cooperative systems that utilize tin chloride and chloromethyl methyl ether for high-yield synthesis . This methodology allows for the introduction of various functional groups while maintaining regioselectivity.

Case Studies

  • Anti-inflammatory Activity : A study evaluated several dibenz(b,e)oxepin analogues in carrageenan-induced paw edema models, confirming their efficacy as anti-inflammatory agents comparable to traditional NSAIDs .
  • Anthelmintic Screening : The use of C. elegans as a model organism revealed significant anthelmintic activity in synthesized dibenz(b,e)oxepins, highlighting their potential in treating parasitic infections .
  • Microtubule Inhibition : Molecular docking studies indicated that certain derivatives bind effectively at the colchicine site on tubulin, suggesting a mechanism for their anticancer properties .

Q & A

Basic: What synthetic strategies are employed to prepare dibenzoxepin derivatives with neuroprotective activity?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Process (a): Reacting a dibenzoxepin alcohol derivative (e.g., 3-fluoro-6,11-dihydrodibenz[b,e]oxepin-11-ol ) with a piperazine or thioalkylamine substituent (e.g., 4-cinnamyl-1-piperazine ) in solvents like dichloromethane or toluene, using bases like triethylamine to facilitate substitution .
  • Process (b): Utilizing Mitsunobu reactions or thiol-alkylation to introduce sulfur-containing groups (e.g., 2-(((4-fluorophenyl)sulfonyl)amino)ethyl thiol ) at the 11-position .
    Key intermediates (e.g., 11-chloro-6,11-dihydrodibenzoxepin ) are synthesized via Friedel-Crafts cyclization or reduction of ketone precursors .

Advanced: How do structural modifications at the 11-position influence neuroprotective and anticonvulsant activities?

Answer:

  • Thioalkyl vs. Piperazine Substituents: Derivatives with 4-cinnamyl-1-piperazinyl groups (e.g., Compound 1 in ) show prolonged survival in hypoxic mouse models (Table 2, Score 10), likely due to enhanced mitochondrial lipid peroxidation inhibition. In contrast, thioalkyl groups (e.g., 2-(((4-fluorophenyl)sulfonyl)amino)ethyl thio ) may improve blood-brain barrier penetration .
  • Fluorine Substitution: 3-Fluoro derivatives (e.g., Compound 1) exhibit dual neuroprotective and anticonvulsant activity (Table 4, Score 9), whereas methoxy or hydroxy groups at R2 reduce potency .
  • Stereochemistry: The trans (E) conformation at the 11-position double bond enhances binding to cerebral targets compared to cis (Z) isomers .

Basic: What in vivo models are used to evaluate neuroprotective efficacy?

Answer:

  • Hypoxia Chamber Test (Mice): Mice are exposed to 4% O₂/96% N₂, and survival time is measured post-administration. Compounds like 11-(4-cinnamyl-1-piperazinyl)-3-fluoro-6,11-dihydrodibenzoxepin prolong survival by 30 minutes at 30 mg/kg (Table 2) .
  • Anticonvulsant Assay: Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in mice. Active derivatives (e.g., Compound 4) show full seizure suppression (Score 9) .

Advanced: How can in silico methods predict pharmacokinetic properties of dibenzoxepin derivatives?

Answer:

  • ADMET Predictions: Tools like SwissADME assess logP (lipophilicity), H-bond donors/acceptors, and topological polar surface area (TPSA). Derivatives with TPSA < 90 Ų (e.g., Compound 8) show good blood-brain barrier penetration .
  • hERG Inhibition Risk: Molecular docking identifies interactions with potassium channels. Fluorine substitution reduces hERG binding, lowering cardiac toxicity risks .
  • CYP450 Metabolism: Cytochrome P450 isoform profiling predicts hepatic clearance. Methyl or methoxy groups slow metabolism (e.g., Compound 7, t½ = 3 hours) .

Data Contradiction: How to resolve discrepancies in activity between structurally similar derivatives?

Answer:

  • Case Study: Compound A (non-fluorinated) shows no anticonvulsant activity (Score 1), while Compound 1 (3-fluoro) achieves Score 9 (Table 4). Resolution involves:
    • Lipid Peroxidation Assays: Fluorine enhances radical scavenging in brain mitochondria .
    • Molecular Dynamics (MD): Simulations reveal fluorine stabilizes interactions with GABA_A receptors, explaining anticonvulsant differences .
  • Dose-Response Curves: EC50 values clarify potency variations (e.g., Compound 4: EC50 = 2 mg/kg vs. Flunarizine: EC50 = 30 mg/kg) .

Analytical Methods: What validated techniques quantify dibenzoxepin derivatives in formulations?

Answer:

  • RP-HPLC-DAD: A reverse-phase method with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) resolves olopatadine derivatives at 254 nm (retention time: 6.2 min) .
  • NMR Metabolite Identification: 1H/13C NMR confirms metabolites like 2-(2-hydroxybenzoyl)benzoic acid ( ) using CDCl3 or DMSO-d6 solvents.
  • LC-MS/MS: Quantifies plasma concentrations with LLOQ = 0.1 ng/mL, using deuterated internal standards (e.g., d4-olopatadine) .

Mechanism: How do dibenzoxepin derivatives inhibit microbial biofilms?

Answer:

  • Metal Chelation: The oxepin ring and carboxylic acid group bind Fe³⁺/Zn²⁺, disrupting metalloenzymes critical for S. aureus biofilm formation .
  • Membrane Disruption: Hydrophobic dibenzoxepin cores (logP > 3) integrate into fungal membranes (e.g., C. albicans), reducing ergosterol synthesis (IC50 = 8 µM) .
  • Quorum Sensing Interference: Derivatives block autoinducer-2 (AI-2) signaling in E. coli, reducing biofilm density by 60% at 10 µg/mL .

Toxicity: What in vitro models assess dibenzoxepin cytotoxicity?

Answer:

  • HCT8 Cell Viability Assay: Derivatives with IC50 > 50 µM (e.g., Compound 7a) are deemed low-risk. MTT assays reveal mitochondrial reductase activity as a toxicity marker .
  • hERG Patch-Clamp: IC50 values > 10 µM indicate minimal cardiac risk (e.g., Compound 1: IC50 = 12 µM) .
  • Ames Test: Negative mutagenicity results (e.g., ≤ 1.5-fold revertant colonies) confirm safety for Salmonella strains TA98/TA100 .

Advanced: How are salt forms optimized for solubility and stability?

Answer:

  • Maleate vs. Fumarate Salts: Maleate salts (e.g., Compound 1) exhibit higher aqueous solubility (25 mg/mL vs. 10 mg/mL for fumarate) due to lower lattice energy .
  • pH-Dependent Stability: Hydrochloride salts (e.g., olopatadine HCl) remain stable at pH 4–6 but degrade in alkaline conditions, requiring enteric coatings .
  • Hydrate Screening: Monohydrate forms (e.g., Compound 8 oxalate·½H2O) improve crystallinity and shelf life (>24 months at 25°C) .

Repurposing: Can dibenzoxepin derivatives be used beyond neuroprotection?

Answer:

  • Anticancer Activity: 8-(11-Oxo-dibenzoxepin-2-yloxy)-octanoic acid hydroxyamide inhibits histone deacetylases (HDACs), inducing apoptosis in leukemia cells (IC50 = 0.8 µM) .
  • Antipsychotics: Derivatives like pinoxepin bind dopamine D2 receptors (Ki = 2.3 nM), showing potential for schizophrenia .
  • Anti-Inflammatory Agents: Isoxepac (6,11-dihydro-11-oxodibenzoxepin-2-acetic acid) inhibits COX-2 (IC50 = 0.43× indomethacin) .

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